Cas no 60032-63-5 (3-Iodo-4-hydroxybenzaldehyde)
3-Iodo-4-hydroxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-Hydroxy-3-iodobenzaldehyde
- 3-Iodo-4-hydroxybenzaldehyde
- Benzaldehyde,4-hydroxy-3-iodo-
- 4-hydroxy-3-iodo-benzaldehyde
- zlchem 1168
- 4-Formyl-2-iodophenol
- 4-Hydro-3-iodobenzaldehyde
- ZLD0637
- KNQVIRRXVOTGGT-UHFFFAOYSA-N
- Benzaldehyde, 4-hydroxy-3-iodo-
- 4-HYDRO-3-IODO-BENZALDEHYDE
- STK049445
- SBB064155
- BBL023528
- AS02778
- MB00259
- ZB014489
- S
-
- MDL: MFCD00016983
- Inchi: 1S/C7H5IO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H
- InChI Key: KNQVIRRXVOTGGT-UHFFFAOYSA-N
- SMILES: IC1=C(C=CC(C=O)=C1)O
Computed Properties
- Exact Mass: 247.93300
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 127
- Topological Polar Surface Area: 37.3
Experimental Properties
- Melting Point: 128-130°C
- PSA: 37.30000
- LogP: 1.80930
3-Iodo-4-hydroxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 036256-250mg |
4-Hydroxy-3-iodobenzaldehyde |
60032-63-5 | 95% | 250mg |
£48.00 | 2022-03-01 | |
| Fluorochem | 036256-1g |
4-Hydroxy-3-iodobenzaldehyde |
60032-63-5 | 95% | 1g |
£106.00 | 2022-03-01 | |
| Fluorochem | 036256-5g |
4-Hydroxy-3-iodobenzaldehyde |
60032-63-5 | 95% | 5g |
£317.00 | 2022-03-01 | |
| Fluorochem | 036256-10g |
4-Hydroxy-3-iodobenzaldehyde |
60032-63-5 | 95% | 10g |
£613.00 | 2022-03-01 | |
| Alichem | A019143455-5g |
4-Hydroxy-3-iodobenzaldehyde |
60032-63-5 | 95% | 5g |
$567.00 | 2023-09-01 | |
| Alichem | A019143455-10g |
4-Hydroxy-3-iodobenzaldehyde |
60032-63-5 | 95% | 10g |
$898.90 | 2023-09-01 | |
| Alichem | A019143455-25g |
4-Hydroxy-3-iodobenzaldehyde |
60032-63-5 | 95% | 25g |
$1961.00 | 2023-09-01 | |
| Chemenu | CM328473-25g |
4-hydroxy-3-iodobenzaldehyde |
60032-63-5 | 95%+ | 25g |
$515 | 2021-06-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H846740-5g |
4-Hydroxy-3-iodobenzaldehyde |
60032-63-5 | 95% | 5g |
1,668.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BF054-250mg |
3-Iodo-4-hydroxybenzaldehyde |
60032-63-5 | 97% | 250mg |
578CNY | 2021-05-08 |
3-Iodo-4-hydroxybenzaldehyde Suppliers
3-Iodo-4-hydroxybenzaldehyde Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 3-Iodo-4-hydroxybenzaldehyde
Properties and Applications of 3-Iodo-4-hydroxybenzaldehyde (CAS No: 60032-63-5)
3-Iodo-4-hydroxybenzaldehyde, with the chemical formula C7H5IO2, is a versatile intermediate in organic synthesis and pharmaceutical chemistry. Its unique structure, featuring both an iodo substituent and a hydroxyl group on a benzaldehyde backbone, makes it a valuable building block for various chemical transformations. This compound has garnered significant attention in recent years due to its utility in the synthesis of bioactive molecules and its role in developing novel therapeutic agents.
The iodo moiety in 3-Iodo-4-hydroxybenzaldehyde provides a handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are widely employed in the construction of complex molecular architectures, including heterocyclic compounds and polymers. The hydroxyl group, on the other hand, allows for modifications via etherification, esterification, or oxidation, enabling the creation of diverse derivatives with tailored properties.
In the realm of pharmaceutical research, 3-Iodo-4-hydroxybenzaldehyde has been utilized in the synthesis of several promising drug candidates. Its incorporation into pharmacophores has led to compounds with potential applications in treating neurological disorders, infectious diseases, and cancer. For instance, recent studies have demonstrated its role in generating small-molecule inhibitors that target specific enzymes involved in pathogenic processes.
One notable application of 3-Iodo-4-hydroxybenzaldehyde is in the development of antiviral agents. Researchers have leveraged its structural features to design molecules that interfere with viral replication cycles. The iodo group facilitates the introduction of aryl rings into the molecular framework, while the hydroxyl group can be modified to enhance binding affinity to viral proteins. Such modifications have shown promise in preclinical trials for combating emerging viral threats.
The compound also finds utility in materials science, particularly in the synthesis of organic semiconductors and luminescent materials. Its ability to undergo selective functionalization allows chemists to fine-tune electronic and optical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent advancements in this area highlight its potential as a precursor for high-performance electronic materials.
From a synthetic chemistry perspective, 3-Iodo-4-hydroxybenzaldehyde serves as a crucial intermediate in multi-step syntheses. Its reactivity enables the construction of complex scaffolds through palladium-catalyzed reactions, allowing for efficient access to structurally diverse libraries. This has been particularly valuable in fragment-based drug discovery programs, where rapid assembly of molecular fragments is essential for identifying lead compounds.
The pharmaceutical industry has also explored 3-Iodo-4-hydroxybenzaldehyde as a precursor for kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. By incorporating this compound into kinase inhibitors, researchers aim to develop drugs that selectively inhibit aberrant signaling pathways while minimizing side effects.
In conclusion, 3-Iodo-4-hydroxybenzaldehyde (CAS No: 60032-63-5) is a multifaceted compound with broad applications across organic synthesis, pharmaceutical research, and materials science. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for chemists and researchers working on cutting-edge developments. As our understanding of its reactivity evolves, so too will its role in advancing scientific and technological innovations.
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